

Evaluating NK3R-IN-1: A Comparative Guide to its Effect on FSH Levels

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Compound of Interest

Compound Name: NK3R-IN-1

Cat. No.: B12394193

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the effect of **NK3R-IN-1**, a representative neurokinin-3 receptor (NK3R) antagonist, on follicle-stimulating hormone (FSH) levels. As no public data currently exists for a compound specifically named "**NK3R-IN-1**," this guide will draw upon extensive experimental data from well-characterized NK3R antagonists, namely MLE4901 and fezolinetant, to provide a robust comparative analysis. These compounds serve as benchmarks for understanding the pharmacological profile and clinical effects of this drug class on the hypothalamic-pituitary-gonadal (HPG) axis.

The primary finding from numerous clinical studies is that NK3R antagonists, when administered to menopausal women, do not lead to a significant increase in FSH levels. This is a critical safety and efficacy consideration, particularly for non-hormonal therapies aimed at treating menopause-related symptoms. The predominant effect observed is a significant reduction in luteinizing hormone (LH) levels, which is consistent with the mechanism of action of this drug class.

Comparative Efficacy on FSH and LH Levels

The following table summarizes the in vivo effects of MLE4901 and fezolinetant on serum FSH and LH levels in menopausal women, as reported in key clinical trials.

Compound	Dosage	Treatment Duration	Change in FSH Levels (vs. Placebo)	Change in LH Levels (vs. Placebo)	Study Population	Reference
MLE4901	40 mg twice daily	4 weeks	Not significantly increased (72.07 ± 19.81 IU/L vs. 70.03 ± 19.56 IU/L for placebo, P = 0.26)[1]	Significantly decreased (27.63 ± 9.76 IU/L vs. 30.26 ± 9.75 IU/L for placebo, P = 0.0024) [1]	Menopausal women (n=28)	Prague et al., 2019[1]
Fezolinetant	30 mg and 45 mg once daily	12 weeks	Not specified in detail, but preclinical data showed no effect on FSH.[2]	Significantly reduced	Menopausal women with VMS (SKYLIGHT 1 & 2 trials, n=1028)	Lederman et al., 2023[3]

In Vitro Potency of NK3R Antagonists

The in vitro potency of NK3R antagonists is a key determinant of their pharmacological activity. While specific IC₅₀ values for "NK3R-IN-1" are not available, the following table presents the reported IC₅₀ values for fezolinetant (also known as ESN364).

Compound	Assay Type	Target	IC50	Reference
Fezolinetant (ESN364)	Not specified	Human NK3R	Not specified in provided abstracts	Ogeda S.A. (now Astellas)

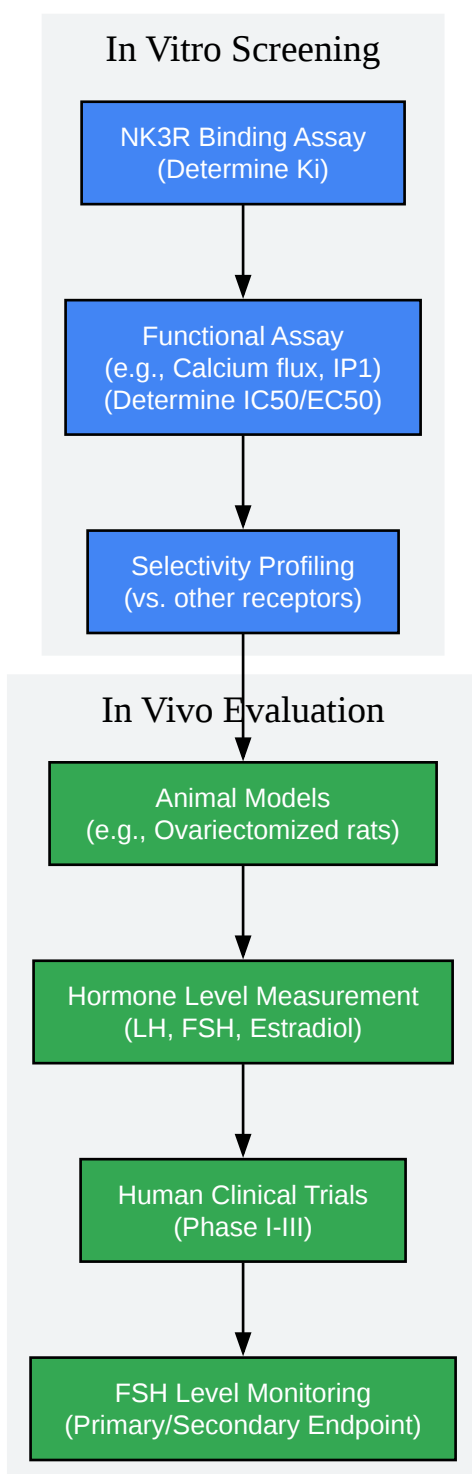
Note: While the exact IC50 value for fezolinetant is not detailed in the provided search results, it is described as a potent and selective NK3R antagonist. Further literature review would be required to pinpoint a specific value from a publicly available source.

Signaling Pathway and Experimental Workflow

To understand the mechanism by which NK3R antagonists influence FSH levels, it is essential to visualize the underlying signaling pathway and the typical experimental workflow for evaluating these compounds.

KNDy Neuron Signaling Pathway in GnRH Regulation

The following diagram illustrates the role of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus in regulating the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which in turn controls the secretion of LH and FSH from the pituitary gland.



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